

A Technical Guide to the Mass Spectrometry of 3-Methoxy-2-methylbenzoic Acid

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Compound of Interest

Compound Name: 3-Methoxy-2-methylbenzoic acid

Cat. No.: B1337213

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This technical guide provides an in-depth analysis of the mass spectrometry of **3-methoxy-2-methylbenzoic acid**, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the predicted fragmentation patterns, presents quantitative data in a structured format, and offers detailed experimental protocols for its analysis.

Core Compound Information

Property	Value
IUPAC Name	3-methoxy-2-methylbenzoic acid
Synonyms	3-Methoxy-o-toluic acid, 2-Methyl-m-anisic acid
Molecular Formula	C ₉ H ₁₀ O ₃ [1] [2] [3]
Molecular Weight	166.17 g/mol [1] [2] [3]
CAS Number	55289-06-0 [1] [2]

Predicted Electron Ionization Mass Spectrum

While a publicly available, experimentally verified mass spectrum for **3-methoxy-2-methylbenzoic acid** is not readily available, a theoretical fragmentation pattern can be predicted based on the known fragmentation of benzoic acid and its substituted derivatives.[\[4\]](#)
[\[5\]](#) The molecular ion peak is expected at an m/z of 166.

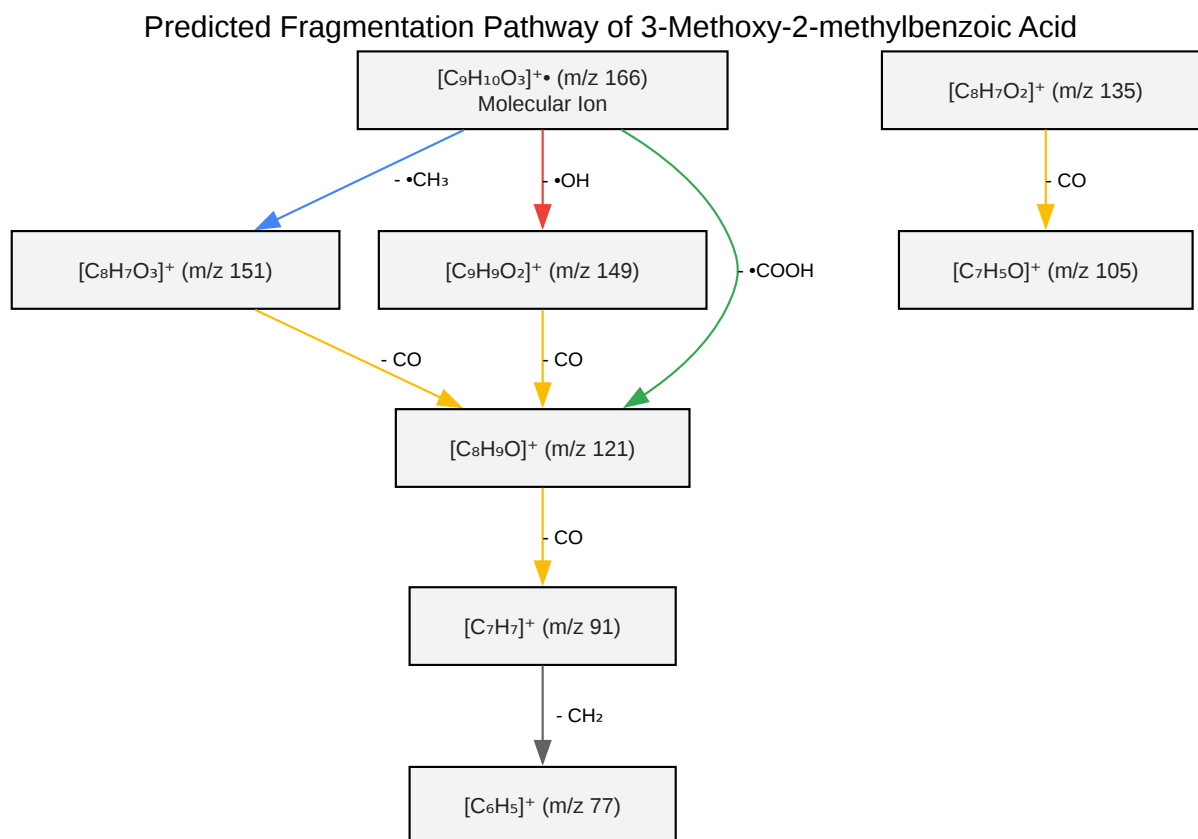
The primary fragmentation pathways for aromatic carboxylic acids involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). For methoxy-substituted benzoic acids, the loss of a methyl radical (-CH₃) from the methoxy group and subsequent loss of carbon monoxide (CO) are also common fragmentation routes.[5]

The following table summarizes the predicted major fragment ions for **3-methoxy-2-methylbenzoic acid** under electron ionization (EI) conditions.

m/z	Proposed Fragment Ion	Proposed Fragmentation Pathway
166	[C ₉ H ₁₀ O ₃] ^{+•}	Molecular Ion (M ^{+•})
151	[C ₈ H ₇ O ₃] ⁺	[M - CH ₃] ⁺
149	[C ₉ H ₉ O ₂] ⁺	[M - OH] ⁺
135	[C ₈ H ₇ O ₂] ⁺	[M - OCH ₃] ⁺
121	[C ₈ H ₉ O] ⁺	[M - COOH] ⁺
105	[C ₇ H ₅ O] ⁺	[M - OH - CO ₂] ⁺ or [M - COOH - O] ⁺
91	[C ₇ H ₇] ⁺	Tropylium ion, from rearrangement of the phenyl ring
77	[C ₆ H ₅] ⁺	Phenyl cation, from loss of substituents

Fragmentation Pathways

The fragmentation of **3-methoxy-2-methylbenzoic acid** is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions to produce smaller, charged fragments. The proposed fragmentation pathways are visualized in the following diagram.



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Caption: Predicted fragmentation of **3-methoxy-2-methylbenzoic acid**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of **3-methoxy-2-methylbenzoic acid** using GC-MS with an electron ionization source. This protocol is adapted from established methods for similar aromatic carboxylic acids.[5]

1. Sample Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of **3-methoxy-2-methylbenzoic acid** by dissolving 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.
- **Derivatization (Optional but Recommended):** To enhance volatility and improve chromatographic peak shape, derivatization is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). To a known volume of the stock solution, add a molar excess of BSTFA and heat at 60-70°C for 30 minutes.

2. Instrumentation

- **Gas Chromatograph (GC):**
 - **Column:** A non-polar or semi-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - **Injector:** Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
 - **Injector Temperature:** 250°C.
 - **Oven Temperature Program:**
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: Increase to 280°C at a rate of 15°C/minute.
 - Final hold: Hold at 280°C for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate of 1.0-1.5 mL/min.
- **Mass Spectrometer (MS):**
 - **Ionization Source:** Electron Ionization (EI).
 - **Ionization Energy:** 70 eV.
 - **Mass Range:** Scan from m/z 40 to 300.

- Scan Rate: 2-3 scans per second.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

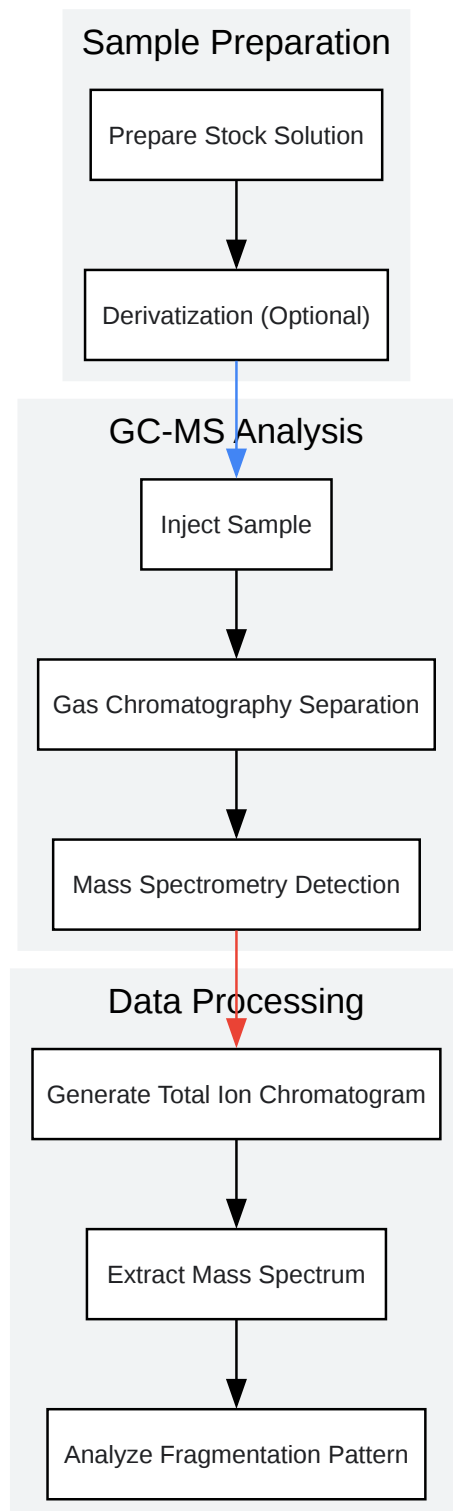
3. Data Acquisition and Analysis

- Inject a 1 μ L aliquot of the prepared sample (derivatized or underivatized) into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for the chromatographic peak corresponding to **3-methoxy-2-methylbenzoic acid** or its derivative.
- Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
- Compare the obtained fragmentation pattern with the predicted data and, if available, with a reference library spectrum for confirmation.

Experimental Workflow Diagram

The general workflow for the GC-MS analysis of **3-methoxy-2-methylbenzoic acid** is depicted below.

GC-MS Experimental Workflow



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Caption: Workflow for GC-MS analysis of **3-methoxy-2-methylbenzoic acid**.

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